An In-depth Technical Guide to 3-Ethyl-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-Ethyl-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-ethyl-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest to researchers and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] This document will delve into the core chemical properties, established synthetic routes, analytical characterization, and the potential applications of this specific molecule, grounding the discussion in established scientific principles and methodologies.
Core Molecular Attributes
A foundational understanding of a molecule begins with its fundamental physicochemical properties. These identifiers are critical for database searches, regulatory submissions, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| CAS Number | 92287-88-2 | |
| Canonical SMILES | CCC1=C(C(=O)O)NC2=CC=CC=C21 | [3] |
| InChI Key | XOALTXJYIZPUCD-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Monoisotopic Mass | 189.07898 Da | [3] |
The structure, depicted below, consists of a bicyclic indole core, with an ethyl group at the C3 position and a carboxylic acid at the C2 position. This specific substitution pattern influences the molecule's electronic properties, reactivity, and potential for biological interactions.
Caption: 2D structure of 3-ethyl-1H-indole-2-carboxylic acid.
Synthetic Methodologies: A Mechanistic Perspective
The synthesis of 3-substituted indole-2-carboxylic acids is a well-established field in organic chemistry. While a specific, detailed protocol for 3-ethyl-1H-indole-2-carboxylic acid is not prevalent in publicly accessible literature, its synthesis can be confidently predicated on classical indole formation reactions, primarily the Fischer Indole Synthesis. This method remains a cornerstone for preparing 2,3-disubstituted indoles.[4]
A logical and field-proven approach involves a two-step sequence: the Japp-Klingemann reaction followed by the Fischer indole synthesis. This combination offers high modularity, allowing for the introduction of various substituents on the indole core.
Workflow for the Synthesis of 3-Ethyl-1H-indole-2-carboxylic Acid:
Caption: Proposed synthetic workflow for 3-ethyl-1H-indole-2-carboxylic acid.
The Japp-Klingemann reaction is an effective method for synthesizing the requisite arylhydrazone precursor from a β-ketoester.[5] The causality behind this choice lies in its reliability and the commercial availability of the starting materials.
Protocol:
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Diazotization: Aniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0-5 °C to generate a benzenedizonium salt solution in situ. This electrophilic species is highly reactive and is used immediately.
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Coupling: Ethyl 2-ethyl-3-oxobutanoate is deprotonated at the α-carbon using a base like sodium ethoxide (NaOEt) to form an enolate. This nucleophilic enolate then attacks the diazonium salt.
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Hydrolytic Cleavage: The resulting azo compound is unstable and undergoes in situ hydrolytic cleavage of the acetyl group, followed by tautomerization, to yield the stable phenylhydrazone of ethyl 2-oxobutanoate. This reaction proceeds via a well-documented mechanism involving nucleophilic addition and subsequent elimination.[5]
The Fischer indole synthesis is a classic acid-catalyzed reaction that converts an arylhydrazone into an indole.[4] The reaction proceeds through a[3][3]-sigmatropic rearrangement, a key step that forms the crucial C-C bond of the indole ring.[4]
Protocol:
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Enamine Formation: The synthesized hydrazone is treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) and heated. The hydrazone tautomerizes to its enamine form.
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[3][3]-Sigmatropic Rearrangement: The protonated enamine undergoes a[3][3]-sigmatropic rearrangement, leading to a di-imine intermediate.
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Cyclization and Aromatization: The intermediate cyclizes, and subsequent elimination of an ammonia molecule, driven by the formation of the stable aromatic indole ring, yields ethyl 3-ethyl-1H-indole-2-carboxylate.
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard and high-yielding transformation.
Protocol:
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Hydrolysis: The ethyl 3-ethyl-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide (NaOH) and heated to reflux. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the sodium carboxylate salt.
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Acidification: After the reaction is complete (monitored by TLC), the mixture is cooled, and the pH is adjusted with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the final product, 3-ethyl-1H-indole-2-carboxylic acid.
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Purification: The solid product is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - NH proton: A broad singlet typically downfield (>11 ppm).- Aromatic protons: A series of multiplets between 7-8 ppm corresponding to the four protons on the benzene ring.- Ethyl group (CH₂): A quartet around 2.8-3.2 ppm.- Ethyl group (CH₃): A triplet around 1.2-1.5 ppm.- Carboxylic Acid OH: A very broad singlet, often not observed or far downfield. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 160-170 ppm.- Aromatic & Indole Carbons: Multiple signals between 100-140 ppm.- Ethyl group (CH₂): A signal around 15-25 ppm.- Ethyl group (CH₃): A signal around 10-15 ppm. |
| Mass Spec (ESI-) | The [M-H]⁻ ion would be expected at an m/z of approximately 188.07. |
| FT-IR | - O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹.- N-H stretch: A sharp to medium peak around 3300-3400 cm⁻¹.- C=O stretch (acid): A strong, sharp peak around 1680-1710 cm⁻¹.- C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
Applications in Drug Discovery and Development
The indole-2-carboxylic acid scaffold is a key pharmacophore in modern drug discovery.[6] Derivatives have shown promise in a range of therapeutic areas, providing a strong rationale for the synthesis and evaluation of analogs like 3-ethyl-1H-indole-2-carboxylic acid.
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Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase.[6] The core structure is capable of chelating with essential magnesium ions in the enzyme's active site. The substituents at the C3 position can be modified to enhance binding affinity and selectivity.
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Anti-inflammatory and Anti-asthmatic Agents: Substituted indole-2-carboxylic acids have been discovered as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT₁) receptor.[4] CysLT₁ antagonists are an established class of drugs for the treatment of asthma and allergic rhinitis. The nature of the C3 substituent is often critical for optimizing receptor interaction and antagonist activity.
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Anticancer Agents: The indole nucleus is a common feature in many anticancer agents, targeting various mechanisms such as tubulin polymerization, protein kinases, and histone deacetylases. The specific substitution pattern of 3-ethyl-1H-indole-2-carboxylic acid makes it a candidate for library synthesis and screening against various cancer cell lines and molecular targets.
Experimental Protocol: In Vitro Biological Activity Assay (General Framework)
To assess the potential of 3-ethyl-1H-indole-2-carboxylic acid as, for example, a CysLT₁ antagonist, a calcium mobilization assay would be a standard, robust method.
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Cell Culture: A stable cell line expressing the human CysLT₁ receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.
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Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Incubation: The cells are pre-incubated with varying concentrations of 3-ethyl-1H-indole-2-carboxylic acid (or a vehicle control) for a defined period.
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Agonist Stimulation: The cells are then challenged with a known CysLT₁ agonist, such as LTD₄, at a concentration that elicits a submaximal response (EC₈₀).
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Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
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Data Analysis: The ability of 3-ethyl-1H-indole-2-carboxylic acid to inhibit the agonist-induced calcium signal is quantified, and an IC₅₀ value (the concentration of inhibitor that blocks 50% of the agonist response) is calculated. This provides a quantitative measure of the compound's potency as an antagonist at the target receptor.[7]
References
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]
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Boraei, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available from: [Link]
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PubChemLite. 3-ethyl-1h-indole-2-carboxylic acid (C11H11NO2). Available from: [Link]
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Boraei, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Jakše, R., et al. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Available from: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). National Center for Biotechnology Information. Available from: [Link]
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Japp–Klingemann reaction. Wikipedia. Available from: [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). National Center for Biotechnology Information. Available from: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Semantic Scholar. Available from: [Link]
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Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available from: [Link]
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Chemical Properties of 1H-Indole-2-carboxylic acid, ethyl ester (CAS 3770-50-1). Cheméo. Available from: [Link]
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Al-Ostoot, F.H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available from: [Link]
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El-Gendy, A. A., et al. (2001). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available from: [Link]
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Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available from: [Link]
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